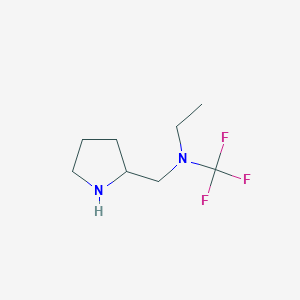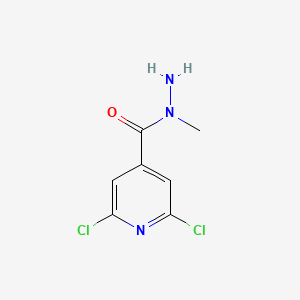
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is a chemical compound that belongs to the class of hydrazides It is derived from isonicotinic acid, which is a pyridine derivative
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide typically involves the reaction of 2,6-dichloroisonicotinic acid with methylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2,6-dichloroisonicotinic acid and methylhydrazine.
Reaction Conditions: The reaction is usually conducted in a solvent such as ethanol or methanol, under reflux conditions.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium hydroxide.
Major Products Formed
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted isonicotinic acid derivatives.
科学研究应用
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide has several scientific research applications:
作用机制
The mechanism of action of isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide involves its interaction with specific molecular targets. In plants, it induces systemic resistance by activating defense-related enzymes such as chitinase . In microbial systems, it may inhibit the synthesis of essential cellular components, leading to antimicrobial effects .
相似化合物的比较
Similar Compounds
Isonicotinic acid hydrazide: Known for its use in tuberculosis treatment.
2,6-dichloroisonicotinic acid: Used as a plant resistance inducer.
Nicotinic acid derivatives: Various derivatives with different biological activities.
Uniqueness
Isonicotinic acid, 2,6-dichloro-, 1-methylhydrazide is unique due to its dual role in both plant protection and potential antimicrobial applications. Its specific structure allows it to interact with different biological systems, making it a versatile compound in scientific research.
属性
CAS 编号 |
57803-52-8 |
|---|---|
分子式 |
C7H7Cl2N3O |
分子量 |
220.05 g/mol |
IUPAC 名称 |
2,6-dichloro-N-methylpyridine-4-carbohydrazide |
InChI |
InChI=1S/C7H7Cl2N3O/c1-12(10)7(13)4-2-5(8)11-6(9)3-4/h2-3H,10H2,1H3 |
InChI 键 |
LBIXEEKFDDQZKB-UHFFFAOYSA-N |
规范 SMILES |
CN(C(=O)C1=CC(=NC(=C1)Cl)Cl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


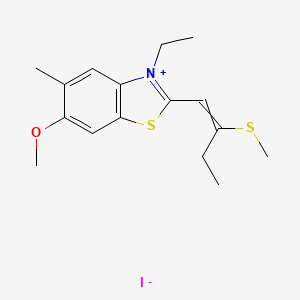
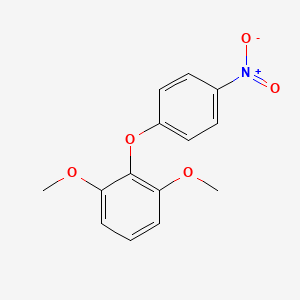

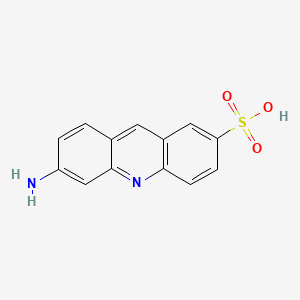
![3-Methylcyclohepta[b]pyrrole-2,8(1H,3H)-dione](/img/structure/B13957942.png)

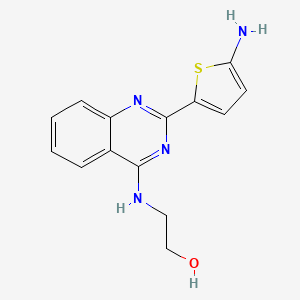

![4H-Pyrido[1,2-a]pyrimidine-3-propanoic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B13957961.png)
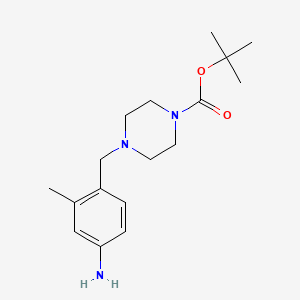
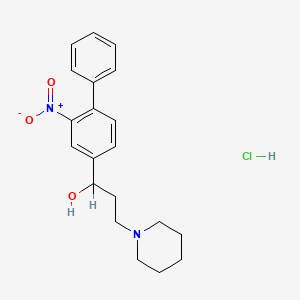
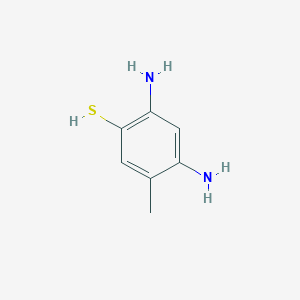
![2-Chloro-5-({[(3-chloro-1-benzothiophen-2-yl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13957984.png)
